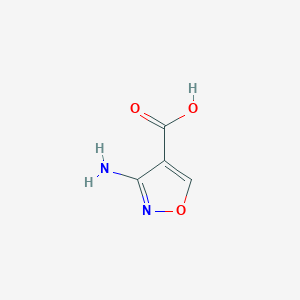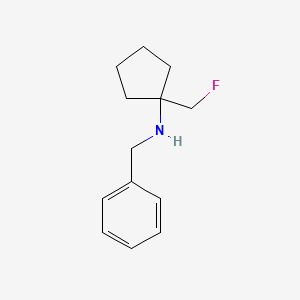
(1S)-1-(4-tert-butylphenyl)-2-chloroethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol: is an organic compound characterized by the presence of a chiral center, a tert-butyl group, and a chloroethanol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butylbenzaldehyde and chloroethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a chiral catalyst to ensure the formation of the desired enantiomer. The reaction may be conducted in an inert atmosphere to prevent unwanted side reactions.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of (1S)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: (1S)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry:
Synthesis of Chiral Ligands: (1S)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol can be used as a building block for the synthesis of chiral ligands, which are important in asymmetric catalysis.
Biology:
Enzyme Inhibition Studies: The compound may be used in studies to investigate its potential as an enzyme inhibitor, particularly in the context of drug discovery.
Medicine:
Pharmaceutical Intermediates: It can serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Materials Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (1S)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol involves its interaction with specific molecular targets. The presence of the chiral center and functional groups allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
- (1S)-1-(4-tert-butylphenyl)-2-methylpropyl-2-[(3R)-1,1-dioxo-2,3-dihydro-1H-1,2,4-triazol-3-yl]acetamide
- N-(4-tert-butylphenyl)-2-[4-(1-imidazolyl)phenoxy]acetamide
Comparison:
- Structural Differences: While these compounds share the tert-butylphenyl moiety, they differ in the functional groups attached to the chiral center and the overall molecular structure.
- Unique Properties: (1S)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol is unique due to its specific combination of a chloroethanol moiety and a chiral center, which imparts distinct reactivity and potential applications.
特性
分子式 |
C12H17ClO |
|---|---|
分子量 |
212.71 g/mol |
IUPAC名 |
(1S)-1-(4-tert-butylphenyl)-2-chloroethanol |
InChI |
InChI=1S/C12H17ClO/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11,14H,8H2,1-3H3/t11-/m1/s1 |
InChIキー |
VWLIAPTVFUEUKK-LLVKDONJSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@@H](CCl)O |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



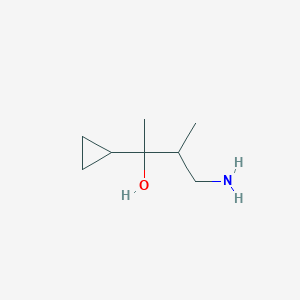
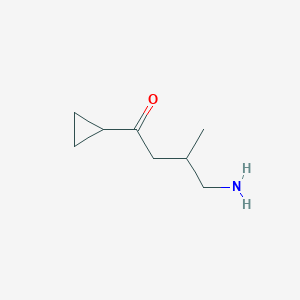
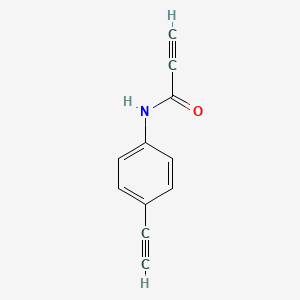
![Benzyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine](/img/structure/B13154977.png)
![[(2S,5R)-5-(4-Methylphenyl)oxan-2-yl]methanol](/img/structure/B13154981.png)
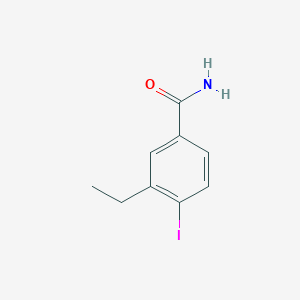
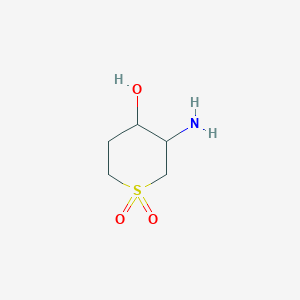
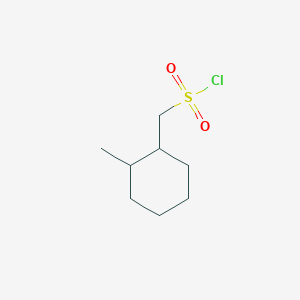
![6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13155007.png)
![1-[1-(Aminomethyl)cyclohexyl]-2-methylpropan-1-ol](/img/structure/B13155017.png)
